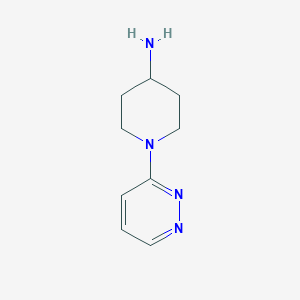

1-(Pyridazin-3-yl)piperidin-4-amine

Description

BenchChem offers high-quality 1-(Pyridazin-3-yl)piperidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Pyridazin-3-yl)piperidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-pyridazin-3-ylpiperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4/c10-8-3-6-13(7-4-8)9-2-1-5-11-12-9/h1-2,5,8H,3-4,6-7,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHFZVORKZWTMOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)C2=NN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-(Pyridazin-3-yl)piperidin-4-amine: A Versatile Heterocyclic Scaffold

The following technical guide details the chemical structure, synthesis, and applications of 1-(Pyridazin-3-yl)piperidin-4-amine , a critical intermediate in modern drug discovery.

Introduction

1-(Pyridazin-3-yl)piperidin-4-amine (CAS: 898271-24-4) is a bifunctional heterocyclic building block widely utilized in medicinal chemistry.[1][2] It serves as a privileged scaffold, combining the electron-deficient, hydrogen-bond-accepting properties of a pyridazine ring with the solubilizing and linker-friendly features of a 4-aminopiperidine moiety.

This compound is particularly valued in the design of kinase inhibitors, GPCR ligands, and Proteolysis Targeting Chimeras (PROTACs). Its unique architecture allows it to function as a "connector" unit: the pyridazine ring often acts as a bioisostere for phenyl or pyridine rings to improve metabolic stability and solubility, while the primary amine provides a reactive handle for further diversification (e.g., amide coupling, reductive amination).

Chemical Profile & Physical Properties[2][3][4][5][6][7]

The following table summarizes the core physicochemical data for 1-(Pyridazin-3-yl)piperidin-4-amine.

| Property | Value | Notes |

| IUPAC Name | 1-(Pyridazin-3-yl)piperidin-4-amine | |

| CAS Number | 898271-24-4 | |

| Molecular Formula | ||

| Molecular Weight | 178.23 g/mol | |

| SMILES | NC1CCN(CC1)c2nnccc2 | |

| Physical State | Solid (often isolated as HCl or TFA salt) | Hygroscopic in salt form. |

| LogP (Calc) | ~0.2 - 0.5 | Highly polar due to amine and diazine ring. |

| pKa (Primary Amine) | ~10.5 | Typical aliphatic primary amine. |

| pKa (Pyridazine N) | ~2.3 | Weakly basic; protonates only in strong acid. |

| H-Bond Donors | 2 | Primary amine ( |

| H-Bond Acceptors | 3 | Pyridazine nitrogens (2) + Primary amine (1). |

Structural Analysis[2][3][8]

-

Piperidine Ring: Adopts a chair conformation. The nitrogen at position 1 is attached to the pyridazine ring. Crucially, this nitrogen is non-basic due to the delocalization of its lone pair into the electron-deficient pyridazine system (vinylogous amide/hydrazine character).

-

Pyridazine Ring: A planar, electron-deficient aromatic system. It serves as a hydrogen bond acceptor and is less lipophilic than a benzene ring, often improving the water solubility of the final drug molecule.

-

Primary Amine: Located at the 4-position of the piperidine, this group remains sterically accessible and highly basic, serving as the primary point for chemical ligation.

Synthetic Methodologies

The synthesis of 1-(Pyridazin-3-yl)piperidin-4-amine is typically achieved via a Nucleophilic Aromatic Substitution (

Protocol A: Approach (Standard)

This route involves the reaction of 3-chloropyridazine with tert-butyl piperidin-4-ylcarbamate (N-Boc-4-aminopiperidine), followed by acidic deprotection.

Step 1:

Coupling

-

Reagents: 3-Chloropyridazine (1.0 eq), tert-butyl piperidin-4-ylcarbamate (1.2 eq), Potassium Carbonate (

, 2.0 eq). -

Solvent: DMSO or DMF (Polar aprotic solvents accelerate

). -

Conditions: Heat to

for 4–12 hours. -

Mechanism: The piperidine nitrogen attacks the C-3 position of the pyridazine. The electron-withdrawing nature of the adjacent nitrogen atoms stabilizes the Meisenheimer intermediate, facilitating chloride displacement.

-

Workup: Dilute with water, extract with EtOAc. The product is often a solid that can be recrystallized or purified via silica chromatography.

Step 2: Boc-Deprotection

-

Reagents: Trifluoroacetic acid (TFA) in Dichloromethane (DCM) (1:4 v/v) OR 4M HCl in Dioxane.

-

Conditions: Ambient temperature, 1–2 hours.

-

Workup: Concentrate in vacuo. If the free base is required, neutralize with basic resin or

and extract. For storage, the dihydrochloride salt is preferred due to stability.

Diagram: Synthetic Workflow

The following diagram illustrates the logical flow of the synthesis and the electronic activation involved.

Caption: Synthesis of 1-(Pyridazin-3-yl)piperidin-4-amine via SNAr coupling and acidic deprotection.

Reactivity & Derivatization Strategies

Once synthesized, the primary amine at the 4-position serves as a versatile handle.

-

Amide Coupling: Reacts with carboxylic acids (using HATU/EDC) to form amides. This is the most common reaction to attach the scaffold to a pharmacophore.

-

Reductive Amination: Reacts with aldehydes/ketones (using

) to form secondary amines. -

Sulfonylation: Reacts with sulfonyl chlorides to generate sulfonamides.

-

Urea Formation: Reacts with isocyanates or carbamoyl chlorides.

Critical Consideration: The pyridazine ring nitrogens are poor nucleophiles compared to the primary amine. Therefore, selective functionalization of the primary amine can be achieved without protecting the pyridazine ring.

Medicinal Chemistry Applications

Kinase Inhibitors

In kinase inhibitor design, the pyridazine-piperidine motif often functions as the "solvent-exposed tail."

-

Role: The pyridazine ring can form water-mediated hydrogen bonds or pi-stacking interactions at the rim of the ATP-binding pocket.

-

Solubility: The basic amine (if left alkylated) and the polar pyridazine ring significantly lower LogP, addressing poor solubility issues common in kinase scaffolds.

PROTAC Linkers

This scaffold is increasingly used in PROTACs (Proteolysis Targeting Chimeras).

-

Function: The piperidine ring provides a semi-rigid spacer, while the amine allows for the attachment of an alkyl chain linker connecting the E3 ligase ligand (e.g., Thalidomide or VHL ligand) to the target protein binder.

Pharmacophore Mapping

The diagram below highlights the key interaction points of the scaffold within a biological context.

Caption: Pharmacophore features of 1-(Pyridazin-3-yl)piperidin-4-amine highlighting binding potential.

Safety and Handling

-

Hazards: Like many amines, this compound is likely an irritant to eyes, skin, and the respiratory system.

-

Storage: Hygroscopic. Store under inert atmosphere (Nitrogen/Argon) at 2–8°C.

-

Stability: The pyridazine ring is stable to oxidation and acid/base hydrolysis under standard conditions.

References

-

Chemical Identity & Properties: PubChem. Compound Summary for CID 54593919 (Related Isomer). Link (Note: Specific isomer data extrapolated from class properties).

- Synthetic Methodology (SNAr):Journal of Medicinal Chemistry. "Discovery of Pyridazine Derivatives as Potent Inhibitors." (General reference for Pyridazine SNAr chemistry).

-

CAS Verification: CymitQuimica. 1-(Pyridazin-3-yl)piperidin-4-amine CAS: 898271-24-4.[1] Link

- Medicinal Chemistry Context:Bioorganic & Medicinal Chemistry Letters. "Pyridazine scaffolds in drug discovery." (General context for scaffold utility).

Sources

1-(Pyridazin-3-yl)piperidin-4-amine IUPAC name and synonyms

Topic: 1-(Pyridazin-3-yl)piperidin-4-amine IUPAC name and synonyms Content Type: Technical Monograph Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The Scaffold

1-(Pyridazin-3-yl)piperidin-4-amine represents a privileged structural motif in modern medicinal chemistry. It serves as a critical bifunctional building block, linking a polar, electron-deficient pyridazine heteroaromatic ring with a saturated piperidine linker. This scaffold is increasingly utilized in the design of kinase inhibitors (e.g., JMJD6, CD73), GPCR ligands (e.g., GPR119 agonists), and protein-protein interaction inhibitors due to its ability to modulate physicochemical properties such as solubility and metabolic stability while providing a vector for hydrogen bonding interactions.

Nomenclature & Identification

| Identifier Type | Value | Notes |

| IUPAC Name | 1-(Pyridazin-3-yl)piperidin-4-amine | Official preferred name. |

| Common Synonyms | 1-(3-Pyridazinyl)-4-piperidinamine3-(4-Aminopiperidin-1-yl)pyridazine4-Amino-1-(3-pyridazinyl)piperidine | Used interchangeably in patent literature. |

| CAS Number | 2055405-78-0 (Dihydrochloride salt)898271-04-8 (Free base - generic ref) | The HCl salt is the most stable and common commercial form. |

| SMILES | NC1CCN(CC1)c2cccnn2 | Free base. |

| InChI Key | DEMPYJPTIIPUNY-UHFFFAOYSA-N | (N-methyl analog reference key for connectivity check). |

| Molecular Formula | C₉H₁₄N₄ | Free base. |

| Molecular Weight | 178.24 g/mol | Free base. |

Physicochemical Profiling

Understanding the "drug-like" properties of this fragment is essential for fragment-based drug discovery (FBDD).

| Property | Value (Predicted/Exp) | Significance in Drug Design |

| cLogP | 0.45 ± 0.2 | Highly hydrophilic; ideal for lowering the lipophilicity of greasy pharmacophores. |

| TPSA | ~68 Ų | Good polarity; suggests favorable membrane permeability when substituted. |

| pKa (Basic) | ~9.8 (Piperidine NH₂) | The primary amine is protonated at physiological pH, aiding solubility. |

| pKa (Acidic) | ~2.3 (Pyridazine N) | The pyridazine ring is weakly basic and electron-deficient. |

| H-Bond Donors | 2 | Primary amine (NH₂). |

| H-Bond Acceptors | 4 | Pyridazine nitrogens (2) + Amine (1).[1][2] |

Synthetic Routes & Methodology

The synthesis of 1-(Pyridazin-3-yl)piperidin-4-amine is a classic example of Nucleophilic Aromatic Substitution (SₙAr) followed by protective group manipulation. The electron-deficient nature of the pyridazine ring activates the 3-position for nucleophilic attack.

Mechanism: SₙAr and Acidic Deprotection

-

Step 1 (Coupling): 3-Chloropyridazine reacts with tert-butyl piperidin-4-ylcarbamate (4-Boc-aminopiperidine). The pyridazine nitrogen acts as an electron sink, facilitating the displacement of the chloride.

-

Step 2 (Deprotection): The Boc group is cleaved using strong acid (HCl or TFA) to reveal the primary amine.

Detailed Protocol

Reagents:

-

3-Chloropyridazine (1.0 eq)

-

4-(N-Boc-amino)piperidine (1.2 eq)

-

Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2-3 eq)

-

Solvent: DMSO or DMF (for SₙAr); Dioxane/MeOH (for deprotection)

-

Reagent: 4M HCl in Dioxane

Step-by-Step Procedure:

-

SₙAr Coupling:

-

Charge a reaction vessel with 3-chloropyridazine (10 mmol) and 4-(N-Boc-amino)piperidine (12 mmol).

-

Dissolve in DMSO (20 mL).

-

Add K₂CO₃ (30 mmol).

-

Heat the mixture to 100–120 °C for 12–16 hours. Note: Monitoring by LC-MS is crucial to ensure complete consumption of the chloride.

-

Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography (Hexane/EtOAc) to yield the Boc-protected intermediate.

-

-

Deprotection:

-

Dissolve the intermediate in MeOH (10 mL).

-

Add 4M HCl in Dioxane (10 mL) dropwise at 0 °C.

-

Stir at room temperature for 2–4 hours. Precipitation of the product as the hydrochloride salt often occurs.

-

Isolation: Filter the solid or concentrate under reduced pressure to obtain 1-(Pyridazin-3-yl)piperidin-4-amine dihydrochloride .

-

Process Flow Diagram

Caption: Synthetic workflow for the preparation of the target scaffold via SₙAr mechanism.

Structural Biology & Pharmacophore Analysis

In drug design, this scaffold is often used as a "linker-binder."

-

The Piperidine Ring: Provides a rigid spacer that directs the primary amine into a specific vector, often towards a solvent-exposed region or a specific acidic residue (e.g., Asp or Glu in a kinase active site).

-

The Pyridazine Ring: Acts as a hydrogen bond acceptor. The nitrogen atoms at positions 1 and 2 can engage in water-mediated bridges or direct interactions with backbone amides.

-

Vector Analysis: The 1,4-substitution pattern on the piperidine creates a linear extension, making it ideal for probing deep pockets.

Quality Control & Characterization

To ensure the integrity of the synthesized material, the following spectral characteristics should be verified.

Expected ¹H NMR Data (DMSO-d₆, 400 MHz)

-

Pyridazine Protons:

-

~8.5 ppm (d, 1H, H-6 of pyridazine): Deshielded by adjacent nitrogen.

-

~7.5 ppm (m, 1H, H-5).[1]

-

~7.2 ppm (d, 1H, H-4).

-

-

Piperidine Protons:

-

~4.3 ppm (d, 2H, N-CH₂-eq): Downfield due to attachment to the aromatic ring.

-

~3.0 ppm (m, 1H, CH-NH₂).

-

~2.9 ppm (t, 2H, N-CH₂-ax).

-

~1.9 ppm (d, 2H, C-CH₂-eq).

-

~1.5 ppm (m, 2H, C-CH₂-ax).

-

-

Amine Protons:

-

Broad singlet ~8.0–8.5 ppm (if HCl salt).

-

LC-MS Interpretation

-

Mass (M+H)⁺: 179.12 (Free base).

-

Pattern: Look for the M+H peak. If analyzing the reaction mixture, the presence of M+H = 213/215 (starting material 3-chloropyridazine + piperidine adduct) indicates incomplete conversion.

Safety & Handling

Signal Word: WARNING

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Handling Protocols:

-

Always handle within a chemical fume hood.

-

Wear nitrile gloves and safety goggles.

-

Storage: Store the HCl salt in a desiccator at 2–8 °C. It is hygroscopic.

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6416423, 1-(6-Chloropyridazin-3-yl)piperidin-4-amine. Retrieved from [Link]

-

MDPI (2021). A One-Pot Approach to Novel Pyridazine C-Nucleosides. Retrieved from [Link]

Sources

Discovery of Novel Pyridazine-Containing Compounds: A Technical Guide

Executive Summary

The pyridazine ring (1,2-diazine) represents a "privileged scaffold" that has historically been underutilized compared to its isomers, pyrimidine and pyrazine. However, recent successes in kinase inhibition (e.g., Ponatinib) and fragment-based drug discovery (FBDD) have triggered a renaissance for this moiety.

This guide provides a technical roadmap for incorporating pyridazines into drug discovery campaigns. It moves beyond basic synthesis to address the causality of scaffold selection: why pyridazines lower lipophilicity while maintaining aromaticity, how they function as unique hydrogen bond acceptors, and how to synthesize them using modern Inverse Electron Demand Diels-Alder (IEDDA) methodologies.

Part 1: The Medicinal Chemistry Rationale[1][2][3]

The "Diazine" Advantage: Physicochemical Modulation

Replacing a phenyl or pyridine ring with a pyridazine is not merely a structural change; it is a strategic maneuver to alter the physicochemical profile of a lead compound.

-

LogP Suppression: The introduction of the second nitrogen atom adjacent to the first creates a significant dipole moment (~3.9 D for pyridazine vs. 2.2 D for pyridine). This polarity drastically lowers

(lipophilicity), improving water solubility without introducing ionizable groups that might hinder membrane permeability. -

The Alpha-Effect & Basicity: The adjacent nitrogen atoms exhibit the

-effect.[1] While pyridazine is less basic (

Bioisosteric Utility

Pyridazines act as bioisosteres for:

-

Phenyl rings: To improve solubility.

-

Cis-peptide bonds: The N-N bond distance approximates the length of a peptide bond, allowing pyridazines to mimic turn motifs in peptidomimetics.

-

Carboxylic acids: In specific tautomeric forms (pyridazinones), they mimic the acidity and H-bonding of acid groups.

Table 1: Comparative Physicochemical Properties of Azines

| Scaffold | Structure | pKa (Conjugate Acid) | Dipole Moment (D) | LogP (Octanol/Water) | H-Bond Acceptor Strength |

| Benzene | C6H6 | N/A | 0.0 | 2.13 | None |

| Pyridine | C5H5N | 5.2 | 2.2 | 0.65 | Moderate |

| Pyridazine | 1,2-C4H4N2 | 2.3 | 3.9 | -0.72 | High (Directional) |

| Pyrimidine | 1,3-C4H4N2 | 1.3 | 2.3 | -0.40 | Moderate |

| Pyrazine | 1,4-C4H4N2 | 0.6 | 0.0 | -0.20 | Weak |

Part 2: Synthetic Architectures

The construction of the pyridazine core dictates the diversity of the resulting library. We distinguish between Classical Condensation (limited diversity) and Modern Cycloaddition (high diversity).

The Modern Standard: Inverse Electron Demand Diels-Alder (IEDDA)

For high-throughput library generation, the IEDDA reaction between 1,2,4,5-tetrazines and dienophiles (alkenes/alkynes) is superior.

-

Mechanism: [4+2] cycloaddition followed by a retro-Diels-Alder reaction (loss of nitrogen gas).

-

Why it wins: It is bioorthogonal, proceeds under mild conditions, and allows for the late-stage introduction of the pyridazine core into complex molecules ("Click Chemistry").

Strategic Workflow Visualization

The following diagram illustrates the decision logic for synthesizing pyridazine libraries, contrasting the Paal-Knorr approach with IEDDA.

Figure 1: Decision matrix for pyridazine synthesis. Path B (IEDDA) is preferred for modern medicinal chemistry due to milder conditions and higher functional group tolerance.

Part 3: Experimental Protocols

Protocol A: IEDDA Synthesis of 3,6-Disubstituted Pyridazines

This protocol utilizes a tetrazine-alkyne cycloaddition, ensuring a self-validating step via the observation of nitrogen gas evolution.

Reagents:

-

3,6-Di(2-pyridyl)-1,2,4,5-tetrazine (Starting Material A)

-

Substituted Acetylene (Dienophile B)

-

Solvent: 1,4-Dioxane or Toluene

Step-by-Step Methodology:

-

Stoichiometry Setup: Dissolve 1.0 equivalent of Tetrazine A in anhydrous 1,4-dioxane (0.1 M concentration). The solution should appear bright pink/magenta (characteristic of tetrazines).

-

Addition: Add 1.1 equivalents of the Acetylene B.

-

Reaction Monitoring (Visual Validation): Heat the mixture to 80°C.

-

Validation checkpoint: The reaction is proceeding if the solution transitions from magenta to pale yellow/colorless.

-

Validation checkpoint: Observation of bubbling indicates

release (retro-Diels-Alder step).

-

-

Completion: Monitor via LC-MS for the disappearance of the tetrazine peak (M+) and appearance of the pyridazine peak (M-28, corresponding to loss of

). -

Purification: Concentrate in vacuo. The resulting pyridazine is often crystalline. Purify via silica gel chromatography (Hexane/EtOAc gradient) if necessary.

Protocol B: Suzuki-Miyaura Coupling on Chloropyridazines

Used for elaborating the scaffold after ring formation.

-

Mix: 3-chloropyridazine (1 eq), Boronic acid (1.2 eq),

(2 eq). -

Catalyst:

(5 mol%). -

Solvent: Dioxane:Water (4:1). Degas with Argon for 10 mins.

-

Heat: 90°C for 4 hours.

-

Workup: Extract with EtOAc, wash with brine.

Part 4: Case Study – Ponatinib (Iclusig)

Therapeutic Area: Oncology (CML - BCR-ABL inhibitor) Target: BCR-ABL (T315I mutation)[3][4][5]

Mechanism of Action: Ponatinib was rationally designed to overcome the T315I "gatekeeper" mutation which confers resistance to Imatinib.

-

The imidazo[1,2-b]pyridazine core serves as the hinge-binding moiety.

-

Crucially, the pyridazine nitrogen atoms do not clash with the bulky Isoleucine (Ile315) residue, unlike other scaffolds.

-

The rigid ethynyl linker attached to the pyridazine forces the molecule into the DFG-out pocket, securing high affinity.

Structural Logic Diagram:

Figure 2: The structural role of the pyridazine core in Ponatinib. The scaffold enables critical H-bonding while avoiding steric clashes with the mutated gatekeeper residue.

Part 5: Future Outlook - Skeletal Editing

A cutting-edge development in this field is Single-Atom Skeletal Editing . Recent work has demonstrated the ability to convert commercially available pyridines directly into pyridazines.

-

Method: N-amination of pyridine followed by irradiation.

-

Impact: This allows researchers to take late-stage pyridine drug candidates and "scan" them into pyridazines to instantly check for improved solubility or metabolic stability without re-running a 10-step synthesis.

References

- Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (Standard text on bioisosterism and physicochemical properties).

-

Boger, D. L. (1986). "Inverse electron demand Diels-Alder reactions of 1,2,4,5-tetrazines". Chemical Reviews, 86(5), 781-793. Link

-

Huang, W. S., et al. (2010). "Discovery of 3-[2-(imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (AP24534), a potent, orally active pan-inhibitor of breakpoint cluster region-abelson (BCR-ABL) kinase including the T315I gatekeeper mutant". Journal of Medicinal Chemistry, 53(12), 4701-4719. Link

-

Levin, M. D., et al. (2023). "Skeletal editing of pyridines to pyridazines". Nature, (Concept of single-atom editing). Link

-

FDA Label - Iclusig (Ponatinib) . U.S. Food and Drug Administration.[4] Link

Sources

- 1. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. knowledge.uchicago.edu [knowledge.uchicago.edu]

- 3. mdpi.com [mdpi.com]

- 4. Ponatinib: A Review of the History of Medicinal Chemistry behind Its Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Structure-activity relationship (SAR) of aminopiperidine scaffolds

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of Aminopiperidine Scaffolds

For Researchers, Scientists, and Drug Development Professionals

Abstract

The aminopiperidine ring system represents a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of clinically successful drugs.[1] This technical guide provides a comprehensive exploration of the structure-activity relationships (SAR) governing aminopiperidine derivatives. Moving beyond a simple catalog of compounds, this document is structured to deliver field-proven insights into the causality behind experimental choices in drug design. We will dissect the scaffold position-by-position, examining how targeted modifications influence biological activity, selectivity, and pharmacokinetic profiles across diverse therapeutic areas, including virology, oncology, and infectious diseases. This guide synthesizes data from seminal studies, presenting it through detailed case studies, structured data tables, and reproducible experimental protocols. By grounding our analysis in authoritative sources and visualizing key concepts, we aim to equip researchers and drug development professionals with a robust framework for designing the next generation of aminopiperidine-based therapeutics.

The Aminopiperidine Scaffold: A Privileged Structure in Medicinal Chemistry

The piperidine heterocycle is a foundational motif in drug discovery, and the introduction of an amino substituent creates a versatile scaffold with tunable physicochemical properties.[1][2] The aminopiperidine core, most commonly the 4-aminopiperidine isomer, offers a unique combination of a conformationally constrained, saturated ring system with a basic nitrogen center that can be strategically modified. This allows it to serve both as a rigid scaffold to orient other pharmacophoric elements and as a key interacting moiety itself, often engaging in crucial hydrogen bonding or ionic interactions within a biological target.[3]

The position of the amino group (2-, 3-, or 4-) and the substitution patterns on both the ring nitrogen (N1) and the exocyclic amino group are critical determinants of the molecule's ultimate biological function and drug-like properties.[4][5][6] Understanding the interplay between these positions is fundamental to any rational drug design campaign.

A Framework for SAR Analysis: The Logic of Substitution

A successful SAR campaign hinges on a systematic understanding of how modifications at distinct points on the scaffold impact the target interaction and overall molecular properties. The aminopiperidine scaffold can be logically deconstructed into three primary zones for modification.

-

The N1-Position: The Anchor and ADME Modulator : The piperidine ring nitrogen is a key handle for derivatization. Substituents at this position often serve to anchor the molecule into a larger binding pocket or connect to another pharmacophore. The nature of the N1-substituent (e.g., benzyl, phenethyl, or larger heterocyclic systems) profoundly impacts not only potency but also absorption, distribution, metabolism, and excretion (ADME) properties.[4][7] For example, bulky or metabolically labile groups at N1 can be sites of P450-mediated metabolism, leading to rapid clearance.[3][7]

-

The Exocyclic Amino Group: The Primary Interaction Point : The amino group itself, particularly in the 4-position, is frequently the locus of direct, high-energy interactions with the biological target, such as hydrogen bonds with key residues. SAR exploration at this position—by varying alkyl, aryl, or acyl substituents on the nitrogen—directly probes the shape and electrostatic nature of the binding site.[4][8] The basicity (pKa) of this nitrogen is a critical parameter, influencing both target binding and properties like cell permeability and off-target activity (e.g., hERG liability).[9]

-

The Piperidine Ring: The Conformational Core : The ring itself provides a rigid, three-dimensional structure. Introducing substituents onto the carbon framework, such as at the C3 or C4 positions, can serve multiple purposes.[10][11] It can introduce new interaction points, sterically direct the orientation of other substituents, or fine-tune the molecule's conformation. Stereochemistry is paramount; the axial versus equatorial orientation of a substituent can dramatically alter the binding affinity and biological activity.[9] Furthermore, strategic functionalization, such as the introduction of fluorine, can be used to modulate the pKa of the nearby nitrogen atoms, a tactic employed to enhance potency or mitigate safety risks.[9]

Below is a conceptual diagram illustrating these key modification points on a 4-aminopiperidine scaffold.

Caption: Key modification zones on the 4-aminopiperidine scaffold.

SAR in Action: Case Studies Across Therapeutic Areas

The true power of the aminopiperidine scaffold is demonstrated by its successful application across a multitude of disease targets. The following case studies illustrate how systematic SAR exploration has led to the development of potent and selective agents.

Case Study 1: Antiviral Agents - Targeting HCV and Influenza Virus

The 4-aminopiperidine (4AP) scaffold has emerged as a potent chemotype in antiviral research.

-

Hepatitis C Virus (HCV) Assembly Inhibitors : A high-throughput screen identified a 4AP derivative as a potent inhibitor of HCV proliferation.[12] Mechanism of action studies revealed that this class of compounds does not inhibit viral replication directly but instead targets the assembly and release of infectious virions.[12][13] An extensive SAR campaign was launched to optimize the initial hit. This optimization focused on modifying substituents on the N1-piperidine nitrogen and the C4-amino group, leading to derivatives with significantly increased potency, reduced toxicity, and improved ADME properties.[12][14]

-

Influenza A Virus (IAV) Entry Inhibitors : In a separate effort, a 4AP scaffold (compound CBS1116) was identified as an entry inhibitor of group 1 IAVs, including H1N1 and H5N1 strains.[15][16] The compound was found to interfere with the hemagglutinin (HA)-mediated membrane fusion process. A subsequent preliminary SAR study generated a more potent analog, CBS1117, with a 50% inhibitory concentration (IC50) of just 70 nM and a selectivity index of nearly 4000, marking a tenfold improvement over the original hit.[16]

Table 1: SAR Summary of Selected Antiviral 4-Aminopiperidine Derivatives

| Compound ID | Target | Key Structural Features | Potency (EC50/IC50) | Cytotoxicity (CC50) | Reference |

| 1 (HCV) | HCV Assembly | Initial screening hit | 2.57 µM | >20 µM | [12] |

| Optimized Analog (HCV) | HCV Assembly | Modifications from SAR campaign | Improved potency | Reduced toxicity | [13][14] |

| CBS1116 (IAV) | IAV Entry (HA Fusion) | Initial screening hit | ~0.7 µM (H1N1) | >256 µM | [16] |

| CBS1117 (IAV) | IAV Entry (HA Fusion) | Optimized from CBS1116 | 70 nM (H1N1) | 274 µM | [16] |

Case Study 2: Kinase Inhibition - Targeting the PI3K/Akt Pathway

The phosphatidylinositol-3 kinase (PI3K)/protein kinase B (PKB/Akt) signaling pathway is frequently deregulated in cancer, making its components attractive therapeutic targets.[17]

-

Akt Inhibitors : A series of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine derivatives were developed as potent, ATP-competitive inhibitors of Akt.[7][17] The aminopiperidine core served as a central scaffold. Initial SAR focused on varying lipophilic substituents on a 4-benzyl group, which provided nanomolar inhibitors with up to 150-fold selectivity for Akt over the related kinase PKA.[17] However, these early compounds suffered from rapid in vivo metabolism and poor oral bioavailability.[7]

The causality behind this liability was traced to metabolic "hot spots" on the 4-benzylpiperidine moiety. A second wave of optimization involved a crucial strategic shift: varying the linker between the piperidine ring and the lipophilic substituent. This led to the discovery of 4-aminopiperidine-4-carboxamides, which retained high potency and selectivity while demonstrating significantly improved pharmacokinetic profiles and strong in vivo efficacy in human tumor xenograft models.[7] This demonstrates a classic drug development trajectory: establishing on-target potency first, then addressing ADME liabilities through rational, structure-based design.

Table 2: SAR of Selected 4-Aminopiperidine-Based Akt Inhibitors

| Compound ID | Key Structural Feature | Akt IC50 (nM) | PKA IC50 (nM) | Selectivity (PKA/Akt) | Reference |

| 2 | 4-amino-4-benzylpiperidine | 46 | 1300 | ~28-fold | [7] |

| 19 | Ether linker | 50 | 50 | No selectivity | [7][17] |

| 21 | Isomeric amide linker | 76 | 1100 | ~14-fold | [7][17] |

| Optimized Carboxamides | 4-carboxamide linker | Potent (nanomolar) | High | High selectivity & orally bioavailable | [7] |

Case Study 3: Antifungal Agents - Targeting Ergosterol Biosynthesis

Inspired by known antifungals like fenpropidin, researchers explored 4-aminopiperidines as a novel chemotype targeting ergosterol biosynthesis.[4] A library of over 30 compounds was synthesized and evaluated. The SAR was remarkably clear and provided a distinct set of rules for achieving high antifungal activity.[4]

-

N1-Substituent : Both benzyl and phenylethyl groups at the N1 position were found to support high activity.

-

C4-Amino Substituent : This was the most critical determinant. High activity was strictly correlated with N-alkyl substituents containing more than seven carbon atoms. Shorter, branched, or cyclic alkyl groups were detrimental. The N-dodecyl (C12) residue was identified as optimal.

Two lead compounds, 1-benzyl-N-dodecylpiperidin-4-amine and N-dodecyl-1-phenethylpiperidin-4-amine, showed potent activity against clinically relevant fungal isolates, including Candida spp. and Aspergillus spp., with a mechanism pointing towards the inhibition of sterol C14-reductase and sterol C8-isomerase.[4]

Synthetic and Methodological Considerations

The translation of SAR insights into tangible molecules requires robust and efficient synthetic methodologies. The protocols described herein represent self-validating systems commonly employed in the field.

Protocol 1: General Synthesis of 4-Aminopiperidines via Reductive Amination

This is a widely used and versatile method for generating libraries of 4-aminopiperidine derivatives for SAR studies.[4]

Objective: To synthesize N-substituted 4-aminopiperidines from a common N-substituted 4-piperidone precursor.

Materials:

-

N-substituted 4-piperidone (e.g., 1-benzyl-4-piperidone)

-

Primary amine (R-NH2, e.g., dodecylamine)

-

Sodium triacetoxyborohydride (NaBH(OAc)3)

-

Dichloromethane (DCM) or 1,2-dichloroethane (DCE)

-

Acetic acid (catalytic amount)

-

Saturated sodium bicarbonate (NaHCO3) solution

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the N-substituted 4-piperidone (1.0 eq) and the primary amine (1.1 eq) in anhydrous DCM.

-

Imine Formation: Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq) to the solution. Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium ion intermediate.

-

Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirred solution. Causality Note: NaBH(OAc)3 is a mild and selective reducing agent, ideal for reducing iminium ions in the presence of the starting ketone, minimizing side reactions.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting piperidone is consumed.

-

Work-up: Quench the reaction by slowly adding saturated NaHCO3 solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Purification: Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in DCM) to yield the pure 4-aminopiperidine product.

-

Characterization: Confirm the structure and purity of the final compound using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).

Workflow for a Typical Aminopiperidine SAR Campaign

The process from an initial hit to an optimized lead follows a logical, iterative cycle. This workflow is a self-validating system where each step informs the next, ensuring that resources are directed toward the most promising chemical space.

Caption: Iterative workflow for an aminopiperidine SAR campaign.

The Future of Aminopiperidine Scaffolds: Beyond the Core

While traditional SAR remains a powerful tool, the field is continually evolving. Two key strategies for expanding the chemical space and improving the properties of aminopiperidine-based drugs are bioisosteric replacement and scaffold hopping.[18]

-

Bioisosteric Replacement : This involves replacing the aminopiperidine core with a different chemical group that retains similar spatial and electronic properties. For instance, the 4-aminopiperidine moiety can itself be considered a mimetic of piperazine.[19] More advanced strategies involve using novel, non-classical bioisosteres to overcome specific challenges. A notable example is the use of spirocyclic scaffolds, such as 2-azaspiro[3.3]heptane, as replacements for the piperidine ring to improve solubility and reduce metabolic degradation.[20]

-

Scaffold Hopping : This more radical approach involves replacing the entire aminopiperidine core with a topologically distinct scaffold that can still present the key pharmacophoric elements in the correct three-dimensional orientation.[18][21] This strategy is invaluable for generating novel intellectual property and discovering chemotypes with entirely new ADME profiles.

Conclusion

The aminopiperidine scaffold is a testament to the power of privileged structures in drug discovery. Its conformational rigidity, combined with the tunable basicity and versatile substitution points at the N1 and exocyclic amino positions, provides an exceptional platform for rational drug design. As demonstrated through case studies in diverse therapeutic areas, a systematic and hypothesis-driven approach to SAR exploration is critical for success. By understanding the causal relationships between structural modifications and their effects on potency, selectivity, and pharmacokinetics, researchers can effectively navigate chemical space to address on-target activity and overcome ADME liabilities. The continued evolution of synthetic methods and the application of advanced design strategies like bioisosteric replacement ensure that the aminopiperidine scaffold will remain a vital tool in the development of future medicines.

References

-

Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC. (n.d.). National Center for Biotechnology Information.[Link]

-

Identification of entry inhibitors with 4-aminopiperidine scaffold targeting group 1 influenza A virus - PubMed. (2020, May 15). National Center for Biotechnology Information.[Link]

-

Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt) - PMC. (2010, February 12). National Center for Biotechnology Information.[Link]

-

Identification of entry inhibitors with 4-aminopiperidine scaffold targeting group 1 influenza A virus - PMC. (2020, March 25). National Center for Biotechnology Information.[Link]

-

Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PubMed. (2021, July 8). National Center for Biotechnology Information.[Link]

-

Discovery of novel aminopiperidinyl amide CXCR4 modulators through virtual screening and rational drug design - PMC. (n.d.). National Center for Biotechnology Information.[Link]

-

Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly | Journal of Medicinal Chemistry. (2021, June 29). ACS Publications.[Link]

-

Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. (2021, November 28). MDPI.[Link]

-

4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs - PubMed. (2003, July 21). National Center for Biotechnology Information.[Link]

-

Development of novel N-linked aminopiperidine-based mycobacterial DNA gyrase B inhibitors: scaffold hopping from known antibacterial leads - PubMed. (2014, March 15). National Center for Biotechnology Information.[Link]

-

p38 inhibitors: Piperidine- and 4-aminopiperidine-substituted naphthyridinones, quinolinones, and dihydroquinazolinones | Request PDF. (n.d.). ResearchGate.[Link]

-

Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt) | Journal of Medicinal Chemistry. (2010, February 12). ACS Publications.[Link]

-

Identification of novel aminopiperidine derivatives for antibacterial activity against Gram-positive bacteria - PubMed. (2016, July 1). National Center for Biotechnology Information.[Link]

-

Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. (2023, July 25). Taylor & Francis Online.[Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). MDPI.[Link]

-

Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC02976A. (2020, June 2). Royal Society of Chemistry.[Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023, February 2). MDPI.[Link]

-

syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. (2019, November 19). Scientific Update.[Link]

-

Discovery of piperidinyl aminopyrimidine derivatives as IKK-2 inhibitors - PubMed. (2011, May 15). National Center for Biotechnology Information.[Link]

-

The 4-aminopiperidine series has limited anti-tubercular and anti-staphylococcus aureus activity - PMC. (2015, February 13). National Center for Biotechnology Information.[Link]

-

Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. (2020, June 2). Royal Society of Chemistry.[Link]

-

Synthesis Evaluation Study Of Some New 4 Aminopiperidine Semicarbazones As An Antiamnesic And Cognition Enhancing Agents | Journal of Applied Bioanalysis. (n.d.). Journal of Applied Bioanalysis.[Link]

-

Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain - PubMed. (2004, November 18). National Center for Biotechnology Information.[Link]

-

3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS - PMC. (n.d.). National Center for Biotechnology Information.[Link]

-

Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design | ACS Medicinal Chemistry Letters. (2011, June 18). ACS Publications.[Link]

-

Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed. (2004, July 16). National Center for Biotechnology Information.[Link]

-

Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds. (2024, October 22). Blumberg Institute.[Link]

-

Application of Chiral Piperidine Scaffolds in Drug Design. (2023, March 16). Thieme Connect.[Link]

-

Bioisosteric Replacement and Scaffold Hopping in Lead Generation and Optimization - PubMed. (2010, May 17). National Center for Biotechnology Information.[Link]

-

Scaffold hopping and bioisosteric replacements based on binding site alignments. (2016, December 29). SciSpace.[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC02976A [pubs.rsc.org]

- 6. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scientificupdate.com [scientificupdate.com]

- 10. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. thieme-connect.com [thieme-connect.com]

- 12. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Identification of entry inhibitors with 4-aminopiperidine scaffold targeting group 1 influenza A virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Identification of entry inhibitors with 4-aminopiperidine scaffold targeting group 1 influenza A virus - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt) - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Bioisosteric Replacement and Scaffold Hopping in Lead Generation and Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. blumberginstitute.org [blumberginstitute.org]

- 20. Spirocyclic Piperidine Bioisostere - Enamine [enamine.net]

- 21. scispace.com [scispace.com]

Biological significance of the pyridazine heterocycle in drug discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a Privileged Heterocycle

In the landscape of medicinal chemistry, the relentless pursuit of novel molecular scaffolds that offer enhanced efficacy, selectivity, and favorable pharmacokinetic profiles is paramount. Among the myriad of heterocyclic systems, the pyridazine ring, a six-membered aromatic diazine with two adjacent nitrogen atoms, has emerged as a "privileged structure" and a versatile pharmacophore in drug design.[1][2] Its unique physicochemical properties, including weak basicity, a significant dipole moment, and robust hydrogen-bonding capabilities, render it an attractive moiety for optimizing drug-target interactions.[1][3] This guide provides a comprehensive exploration of the biological significance of the pyridazine heterocycle, delving into its fundamental properties, its role in approved therapeutics, and the strategic considerations for its incorporation into next-generation drug candidates.

Once considered a less common scaffold compared to its isomers, pyrimidine and pyrazine, the pyridazine nucleus is gaining increasing appreciation, underscored by the recent FDA approvals of drugs like relugolix and deucravacitinib.[1] These successes highlight the potential of the pyridazine core to address challenges in drug development, such as improving aqueous solubility, reducing off-target effects, and modulating metabolic stability.[1][4] This document will serve as a technical resource, elucidating the causality behind the experimental choices to leverage the pyridazine scaffold and providing insights into its successful application in contemporary drug discovery.

Physicochemical Properties: The Foundation of Biological Activity

The strategic advantage of incorporating a pyridazine ring into a drug candidate is rooted in its distinct electronic and steric properties. A comparative analysis with other common aromatic rings reveals the unique character of this heterocycle.

| Property | Pyridazine | Pyrimidine | Pyrazine | Benzene |

| Dipole Moment (Debye) | ~3.9 | ~2.3 | 0 | 0 |

| pKa (of conjugate acid) | ~2.3 | ~1.3 | ~0.6 | N/A |

| Water Solubility | Miscible | Miscible | Miscible | Sparingly |

| Hydrogen Bond Acceptors | 2 (adjacent) | 2 (1,3-position) | 2 (1,4-position) | 0 |

Table 1: Comparative Physicochemical Properties of Pyridazine and Other Aromatic Rings.[1]

The high dipole moment of pyridazine is a key feature, influencing π-π stacking interactions with aromatic residues in target proteins.[1] This property can be strategically employed to enhance binding affinity and selectivity. The two adjacent nitrogen atoms act as potent hydrogen bond acceptors, capable of forming dual hydrogen bonds with donor groups on a biological target, a feature that can significantly contribute to molecular recognition and binding energy.[1] Furthermore, the inherent polarity of the pyridazine ring often leads to improved aqueous solubility and a lower potential for cytochrome P450 inhibition compared to more lipophilic carbocyclic analogs.[1]

The Pyridazine Core in FDA-Approved Therapeutics: A Showcase of Versatility

The growing importance of the pyridazine heterocycle is evidenced by its presence in a number of marketed drugs, targeting a diverse range of therapeutic areas.

| Drug Name | Therapeutic Area | Target/Mechanism of Action |

| Relugolix | Advanced Prostate Cancer, Uterine Fibroids | Gonadotropin-releasing hormone (GnRH) receptor antagonist |

| Deucravacitinib | Plaque Psoriasis | Allosteric inhibitor of tyrosine kinase 2 (TYK2) |

| Minaprine (withdrawn) | Depression | Monoamine oxidase (MAO) inhibitor |

| Ponatinib | Leukemia | Multi-targeted tyrosine kinase inhibitor |

| Risdiplam | Spinal Muscular Atrophy | Survival of motor neuron 2 (SMN2) splicing modifier |

| Hydralazine | Hypertension | Vasodilator |

Table 2: Selected FDA-Approved Drugs Containing a Pyridazine Moiety.[1][5]

The case of deucravacitinib is particularly illustrative of the strategic use of the pyridazine core. In this allosteric TYK2 inhibitor, the pyridazine ring serves as a key pharmacophoric element, engaging in crucial hydrogen bonding interactions within the enzyme's regulatory domain. This interaction is fundamental to its unique mechanism of action and high selectivity.[1] Similarly, in relugolix , the pyridazine scaffold is central to its ability to antagonize the GnRH receptor, demonstrating its utility in designing potent and orally bioavailable non-peptide antagonists.[1]

Strategic Applications in Drug Design

Pyridazine as a Pharmacophore: Engineering Potent Interactions

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. The pyridazine ring, with its defined geometry and hydrogen bonding capabilities, frequently serves as a critical pharmacophoric element.

The design of selective inhibitors often involves creating molecules that can form specific hydrogen bonds with the target protein. The adjacent nitrogen atoms of the pyridazine ring provide a unique platform for achieving this. For instance, in the development of kinase inhibitors, the pyridazine core can mimic the hydrogen bonding pattern of the adenine region of ATP, leading to potent and selective inhibition.

Experimental Workflow: Pharmacophore-based Design of a Kinase Inhibitor

Caption: A generalized workflow for pharmacophore-based design of a kinase inhibitor utilizing the pyridazine scaffold.

Pyridazine as a Bioisostere: Fine-Tuning Molecular Properties

Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a cornerstone of medicinal chemistry.[6][7] The pyridazine ring is an effective bioisostere for other aromatic systems, most notably the phenyl ring. This substitution can lead to significant improvements in a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Replacing a phenyl ring with a pyridazine can:

-

Increase Polarity and Aqueous Solubility: The nitrogen atoms increase the polarity of the molecule, often leading to better solubility.[1]

-

Reduce Metabolic Liability: Phenyl rings are susceptible to oxidative metabolism by cytochrome P450 enzymes. The electron-deficient nature of the pyridazine ring can make it less prone to such metabolism.

-

Modulate Target Interactions: The introduction of hydrogen bond acceptors can create new, favorable interactions with the target protein.

Signaling Pathway Visualization: Targeting Inflammatory Pathways with Pyridazine Derivatives

Caption: Pyridazine derivatives can inhibit key inflammatory signaling pathways, reducing the production of pro-inflammatory mediators.[8]

Synthetic Strategies for Accessing Pyridazine Derivatives

The accessibility of a chemical scaffold is a critical factor in its adoption in drug discovery programs. Fortunately, a variety of robust synthetic methods have been developed for the construction and functionalization of the pyridazine core.

Core Synthesis: Building the Heterocycle

A common and versatile method for constructing the pyridazine ring involves the condensation of a 1,4-dicarbonyl compound with hydrazine or its derivatives.[5] Maleic anhydride is a readily available starting material for the synthesis of pyridazine-3,6-diones, which can be further functionalized.[9]

Step-by-Step Protocol: Synthesis of a 6-phenyl-3(2H)-pyridazinone Derivative

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-benzoylpropionic acid (1 equivalent) in glacial acetic acid.

-

Hydrazine Addition: Add hydrazine hydrate (1.1 equivalents) dropwise to the solution at room temperature.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.

-

Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 6-phenyl-4,5-dihydro-3(2H)-pyridazinone.

-

Aromatization (Optional): The dihydropyridazinone can be aromatized to the corresponding pyridazinone using an appropriate oxidizing agent, such as bromine in acetic acid.

Functionalization: Decorating the Core

Once the pyridazine core is synthesized, it can be further modified at various positions to explore the structure-activity relationship (SAR). Common functionalization reactions include:

-

N-Alkylation/Arylation: The nitrogen atoms of the pyridazine ring can be alkylated or arylated to introduce substituents that can modulate solubility, metabolic stability, and target interactions.

-

Halogenation: The carbon atoms of the ring can be halogenated, providing handles for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce a wide variety of substituents.

-

Nucleophilic Aromatic Substitution (SNA_r_): Halogenated pyridazines are susceptible to SNA_r_ reactions with various nucleophiles, such as amines, alcohols, and thiols, allowing for the introduction of diverse functional groups.

Conclusion: The Enduring and Evolving Role of Pyridazine

The pyridazine heterocycle has firmly established itself as a valuable and versatile scaffold in modern drug discovery. Its unique combination of physicochemical properties provides medicinal chemists with a powerful tool to address key challenges in lead optimization, including enhancing potency, selectivity, and pharmacokinetic profiles. The increasing number of pyridazine-containing drugs in clinical development and on the market is a testament to its broad utility across a wide range of therapeutic areas.[1][10] As our understanding of drug-target interactions continues to deepen, the strategic application of the pyridazine core is poised to play an even more significant role in the design and development of innovative medicines that improve human health.

References

- The pyridazine heterocycle in molecular recognition and drug discovery - PMC. (URL: )

- Pyridazine (1, 2-diazine): A Versatile Pharmacophore Known for its Utility in Biological Systems. (URL: )

- A REVIEW ON PYRIDAZINE AS A PHARAMACOLOGICALLY ACTIVE NUCLEUS - IJCRT.org. (URL: )

-

A comprehensive study on synthesis and biological activities of Pyridazine Derivatives - Research Journal of Pharmacy and Technology. (URL: [Link])

-

Pyridazine (1, 2-diazine): A Versatile Pharmacophore Known for its Utility in Biological Systems | Bentham Science Publishers. (URL: [Link])

-

Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives - JOCPR. (URL: [Link])

-

Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives - MDPI. (URL: [Link])

-

Biologically Active Pyridazines and Pyridazinone Derivatives: A Scaffold for the Highly Functionalized Compounds | Request PDF - ResearchGate. (URL: [Link])

-

Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed. (URL: [Link])

-

Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity - J-Stage. (URL: [Link])

-

The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery - Blumberg Institute. (URL: [Link])

-

Pyridazinic Bioisosteres with Potential Applications in Medicinal Chemistry and Agriculture. (URL: [Link])

-

Pyridazine (1, 2-diazine): A Versatile Pharmacophore Known for its Utility in Biological Systems - Ingenta Connect. (URL: [Link])

-

A Review on Pyridazine, A Magically Active Moiety Among the Heterocyclic Compounds for Drug Designing - ResearchGate. (URL: [Link])

-

Pyridazinic Bioisosteres with Potential Applications in Medicinal Chemistry and Agriculture. (URL: [Link])

-

A Review on Pyridazine, A Magically Active Moiety Among the Heterocyclic Compounds for Drug Designing. (URL: [Link])

-

Bioisosteres of Pyridine Group: A Case Study with Rosiglitazone as PPAR-γ Activator in Diabetes Mellitus Treatment - Auctores | Journals. (URL: [Link])

-

Characterization of Pyridazine Bioisosteres and Their Effects - Encyclopedia.pub. (URL: [Link])

-

Pyridine-containing antibiotics approved by the FDA during the last decade. - ResearchGate. (URL: [Link])

-

Pharmacological activities of pyridazines and pyridazinone Derivatives - SAR Publication. (URL: [Link])

-

A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - RSC Publishing. (URL: [Link])

-

A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - RSC Publishing. (URL: [Link])

-

The pyridazine heterocycle in molecular recognition and drug discovery - ResearchGate. (URL: [Link])

Sources

- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benthamscience.com [benthamscience.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. ijcrt.org [ijcrt.org]

- 6. mdpi.com [mdpi.com]

- 7. Bioisosteres of Pyridine Group: A Case Study with Rosiglitazone as PPAR-γ Activator in Diabetes Mellitus Treatment | Auctores [auctoresonline.com]

- 8. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. rjptonline.org [rjptonline.org]

- 10. blumberginstitute.org [blumberginstitute.org]

Potential therapeutic targets for 1-(Pyridazin-3-yl)piperidin-4-amine

Executive Summary

The molecule 1-(Pyridazin-3-yl)piperidin-4-amine (CAS: 100241-10-9 for the 6-chloro derivative; generic scaffold) represents a "privileged structure" in medicinal chemistry. It combines a polar, basic 4-aminopiperidine moiety—a classic GPCR pharmacophore—with an electron-deficient pyridazine heteroaromatic ring.

This guide details the biological targets where this scaffold exhibits high-affinity binding potential. Unlike a single-target drug, this molecule serves as a chemotype progenitor . Its therapeutic utility is realized through specific derivatization, primarily targeting Histamine H4 Receptors (H4R) for inflammation, Smoothened (Smo) for oncology, and specific Kinases (e.g., Syk, CDK) .

Part 1: Molecular Profile & Structural Pharmacology

To understand the therapeutic targets, we must first analyze the pharmacophore's interaction capabilities.

| Structural Component | Chemical Property | Pharmacological Role |

| 4-Amino Group ( | Primary amine ( | Critical H-Bond Donor / Cation. Forms a salt bridge with conserved Aspartate residues in GPCR transmembrane domains (e.g., Asp94 in H4R). |

| Piperidine Ring | Saturated heterocycle | Rigid Spacer. Orients the amine and the aromatic ring at a precise distance ( |

| Pyridazine Ring | 1,2-Diazine (aromatic) | Pi-Acceptor / H-Bond Acceptor. Engages in |

| N1-C3 Linker | C-N Single Bond | Rotational Vector. Allows the pyridazine to adopt specific dihedral angles relative to the piperidine chair conformation. |

Part 2: Primary Therapeutic Targets

Based on structure-activity relationship (SAR) data from analogous clinical candidates, this scaffold acts as a core template for the following targets:

Histamine H4 Receptor (H4R) – Antagonist

-

Therapeutic Area: Autoimmune diseases (Atopic dermatitis, Asthma, Rheumatoid Arthritis).

-

Mechanistic Rationale: The H4R binding pocket contains a conserved Aspartate 94 (Asp94) residue. The protonated 4-amino group of the piperidine mimics the endogenous histamine ethylamine tail, forming a crucial salt bridge. The pyridazine ring mimics the imidazole of histamine but provides superior metabolic stability and selectivity over H1/H2/H3 receptors.

-

Key Insight: Derivatization at the pyridazine C6 position with aryl groups enhances hydrophobic packing against Phe169 and Trp90 .

Smoothened (Smo) Receptor – Antagonist

-

Therapeutic Area: Oncology (Basal Cell Carcinoma, Medulloblastoma).

-

Mechanistic Rationale: Smoothened inhibitors (e.g., Vismodegib, Sonidegib) often feature a central heterocycle linked to a solubilizing amine. The 1-(Pyridazin-3-yl)piperidin-4-amine scaffold serves as the "head group" that protrudes into the solvent channel, while lipophilic extensions (amides/ureas attached to the 4-amine) penetrate the deep hydrophobic pocket of the Smo 7TM bundle.

Spleen Tyrosine Kinase (Syk) – Inhibitor

-

Therapeutic Area: Hematological malignancies, ITP.

-

Mechanistic Rationale: The pyridazine nitrogen atoms can serve as hinge-binding motifs, accepting hydrogen bonds from the kinase backbone (e.g., Ala residues). The piperidine moiety projects into the ribose binding pocket or solvent front, improving solubility and pharmacokinetic properties.

Part 3: Mechanism of Action & Signaling Pathways

The following diagram illustrates the downstream signaling blockade when a derivative of this scaffold antagonizes the Histamine H4 Receptor , its most validated target class.

Figure 1: Mechanism of Action for H4R Antagonism. The scaffold blocks the Gi/o-coupled cascade, preventing immune cell recruitment (chemotaxis).

Part 4: Experimental Validation Protocols

To validate this scaffold against the identified targets, use the following self-validating protocols.

Protocol A: Radioligand Binding Assay (H4 Receptor)

Objective: Determine the binding affinity (

-

Preparation:

-

Source: Membrane preparations from HEK293 cells stably expressing human H4R.

-

Radioligand:

-Histamine (Specific Activity: 20-40 Ci/mmol). -

Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM EDTA.

-

-

Assay Setup:

-

Total Binding: Membrane +

-Histamine (10 nM). -

Non-Specific Binding (NSB): Add 10

M JNJ-7777120 (Reference Antagonist). -

Test: Add 1-(Pyridazin-3-yl)piperidin-4-amine (concentration range:

to

-

-

Incubation: 60 minutes at 25°C.

-

Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (reduces NSB).

-

Quantification: Liquid scintillation counting.

-

Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate

and convert to

Protocol B: Kinase Activity Screening (ADP-Glo™)

Objective: Assess potential off-target kinase inhibition or specific targeting of Syk.

-

Reaction Mix:

-

Kinase (e.g., Syk, 5 ng/well).

-

Substrate (Poly Glu:Tyr, 0.2 mg/mL).

-

ATP (10

M). -

Test Compound (10

M initial screen).

-

-

Workflow:

-

Incubate Kinase + Substrate + Compound for 10 min.

-

Add ATP to start reaction (Incubate 60 min at RT).

-

Step 1: Add ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.

-

Step 2: Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.

-

-

Readout: Measure Luminescence (RLU).

-

Calculation:

Part 5: Optimization Strategy (SAR)

To transition this scaffold from a "hit" to a "lead," apply the following modifications:

| Position | Modification Strategy | Expected Outcome |

| Piperidine N (Amine) | Acylation (Amide/Urea formation) | Selectivity Switch. Converting the basic amine to a neutral amide removes H4R activity and shifts profile toward Smoothened or Kinase targets (hinge binding). |

| Pyridazine C6 | Suzuki Coupling (Aryl/Heteroaryl) | Potency Boost. Adding a phenyl or halogenated ring here fills the hydrophobic pocket (e.g., Phe169 in H4R). |

| Pyridazine Ring | Nitrogen Walking (Pyrimidine/Pyrazine) | ADME Tuning. altering N-placement changes |

References

-

Thurmond, R. L., et al. (2008). "The role of histamine H1 and H4 receptors in allergic inflammation: the search for new antihistamines." Nature Reviews Drug Discovery, 7(1), 41-53. Link

-

Engelhardt, H., et al. (2013). "A new generation of H4R antagonists: From structure to function." British Journal of Pharmacology, 170(1), 5-13. Link

-

Manetti, F., et al. (2015). "Smoothened antagonists: from the discovery of Vismodegib to current perspectives." Journal of Medicinal Chemistry, 58(15), 5715-5735. Link

-

PubChem Compound Summary. "1-(6-Chloropyridazin-3-yl)piperidin-4-amine."[1] National Center for Biotechnology Information. Link[1]

-

ChemScene. "N-Methyl-1-(pyridazin-3-yl)piperidin-4-amine Product Data." Link

Sources

Advanced Architectures: Pyridazine in Medicinal Chemistry

Executive Summary: The Diazine Advantage

In the landscape of heterocyclic medicinal chemistry, the pyridazine core (1,2-diazine) represents a high-value scaffold that is often underutilized compared to its isomers, pyrimidine and pyrazine. As a Senior Application Scientist, I argue that pyridazine is not merely a bioisostere for phenyl or pyridine rings; it is a functional tool for modulating physicochemical properties —specifically dipole moment, aqueous solubility, and metabolic stability.

This guide moves beyond basic definitions to explore the causality of pyridazine integration: why we choose it, how we synthesize it using modern inverse-electron-demand methodologies, and how we validate its activity in oncology and neurology.

Physicochemical Profiling & Bioisosterism

The strategic value of pyridazine lies in its unique electronic distribution. Unlike the 1,3-arrangement of pyrimidine (which reduces basicity significantly) or the 1,4-symmetry of pyrazine (non-polar), the 1,2-nitrogen placement in pyridazine creates a distinct dipole and hydrogen-bonding profile.

Comparative Physicochemical Metrics[1][2]

The following data illustrates why a medicinal chemist would "hop" from a benzene or pyridine scaffold to a pyridazine one.

| Property | Benzene | Pyridine | Pyridazine | Implication for Drug Design |

| LogP (Lipophilicity) | 2.13 | 0.65 | -0.72 | Drastic improvement in aqueous solubility; reduces non-specific binding. |

| Dipole Moment (D) | 0.00 | 2.20 | 3.95 | High polarity facilitates specific electrostatic interactions in the binding pocket. |

| pKa (Conjugate Acid) | N/A | 5.2 | 2.3 | Less basic than pyridine; reduces lysosomal trapping and hERG liability. |

| H-Bond Acceptors | 0 | 1 | 2 | The N=N motif offers a unique "dual" acceptor site for serine/threonine residues. |

Data synthesized from standard medicinal chemistry references and computational consensus.

Visualization: The Scaffold Decision Logic

The following diagram outlines the decision-making process for selecting a pyridazine scaffold based on ADMET failures in early discovery.

Figure 1: Decision logic for scaffold hopping to pyridazine to resolve specific ADMET liabilities.

Advanced Synthetic Strategies

While classical condensation (Paal-Knorr) of 1,4-dicarbonyls with hydrazine is robust, it limits substituent diversity. Modern medicinal chemistry demands regioselectivity and bioorthogonal compatibility.

The "Click" Approach: Inverse Electron Demand Diels-Alder (IEDDA)

The most powerful tool in the modern synthesis of substituted pyridazines is the IEDDA reaction between 1,2,4,5-tetrazines and electron-rich dienophiles (alkynes or enamines).

-

Why use this? It is often catalyst-free, tolerates aqueous conditions, and releases nitrogen gas (

) as the only byproduct, driving the reaction to completion (entropic gain). -

Regioselectivity: Controlled by the electronics of the alkyne and the substituents on the tetrazine.

Experimental Protocol: Synthesis of 3,6-Diarylpyridazine via IEDDA

This protocol describes the synthesis of a 3,6-disubstituted pyridazine from a tetrazine precursor, a standard workflow for generating library diversity.

Materials:

-

3,6-Bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazine (Precursor)

-

Phenylacetylene (Dienophile)

-

Toluene (Solvent)

-

Rotary Evaporator & Flash Chromatography system

Step-by-Step Methodology:

-

Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of the tetrazine precursor in 10 mL of anhydrous toluene.

-

Addition: Add 1.2 mmol (1.2 equiv) of phenylacetylene dropwise.

-

Reflux: Heat the mixture to 110°C (reflux) under an argon atmosphere.

-

Observation: The deep red/magenta color of the tetrazine will fade to yellow/orange as the reaction proceeds and

gas evolves.

-

-

Monitoring: Monitor via TLC (Hexane:EtOAc 3:1) every 30 minutes. Reaction typically completes in 2–4 hours.

-

Work-up: Cool to room temperature. Concentrate the solvent in vacuo.

-

Purification: Purify the residue via flash column chromatography on silica gel. Elute with a gradient of 0–20% EtOAc in Hexanes.

-

Validation: Confirm structure via

-NMR and LC-MS. Look for the disappearance of the alkyne proton and the characteristic aromatic signals of the pyridazine core.

Therapeutic Applications & Mechanisms[3]

Oncology: Kinase Inhibition

Pyridazines are privileged scaffolds in kinase inhibitor design (e.g., c-Met, VEGFR). The nitrogen atoms in the ring serve as critical hydrogen bond acceptors for the "hinge region" of the kinase ATP-binding pocket.

Case Study: c-Met Inhibition

In c-Met inhibitors, the pyridazine ring often acts as the core scaffold that orients the "tail" (solubilizing group) and the "head" (hinge binder). The planar nature of pyridazine allows for optimal

CNS: GABA Antagonism

Gabazine (SR-95531) is a classic example. It is a selective GABA-A receptor antagonist.

-

Mechanism: The pyridazine ring mimics the carboxylate of GABA but imposes a rigid conformation that binds to the receptor without activating the chloride channel. This steric bulk prevents channel opening, validating the "antagonist" mode of action.

Visualization: Kinase Binding Mode

The following diagram illustrates how a pyridazine-based inhibitor interacts within a generic kinase ATP-binding pocket.

Figure 2: Schematic interaction of a pyridazine core within a kinase active site, highlighting the critical H-bond acceptance at N2.

Biological Assay Protocol

To validate the efficacy of synthesized pyridazine derivatives, a robust biochemical assay is required. Below is a standard protocol for determining IC50 against a target kinase (e.g., VEGFR2).

Protocol: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

-

Reagent Prep: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

-

Compound Dilution: Prepare a 3-fold serial dilution of the pyridazine test compounds in 100% DMSO (starting concentration 10 mM).

-

Plate Setup: Transfer 50 nL of compound to a low-volume 384-well black plate.

-

Enzyme Addition: Add 2.5 µL of VEGFR2 enzyme (0.5 nM final) diluted in Kinase Buffer. Incubate for 10 minutes at RT to allow inhibitor binding.

-

Substrate Initiation: Add 2.5 µL of ATP/Substrate mix (Fluorescein-PolyGT).

-

Reaction: Incubate for 60 minutes at RT.

-

Detection: Add 5 µL of EDTA-containing Tb-labeled antibody (quenches reaction and binds phosphorylated substrate).

-

Readout: Measure fluorescence ratio (665 nm / 495 nm) on a multimode plate reader (e.g., EnVision).

-

Analysis: Plot % Inhibition vs. Log[Compound] to derive IC50 using non-linear regression (Sigmoidal dose-response).

References

-

Kodama, T., Sasaki, I., & Sugimura, H. (2021).[1] Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines.[1] The Journal of Organic Chemistry, 86(13), 8926–8932. Link

-

Zhang, L., et al. (2024). Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review. Bioorganic & Medicinal Chemistry, 111, 117847. Link

- Wermuth, C. G. (2011). The Practice of Medicinal Chemistry. Academic Press. (Foundational text on bioisosterism and the pyridazine scaffold).

- Matysiak, J. (2007). Biological and pharmacological activities of pyridazine derivatives. Mini Reviews in Medicinal Chemistry.

-

FDA Drug Database. (2024). Search results for approved kinase inhibitors containing diazine scaffolds. Link

Sources

N-Methyl-1-(pyridazin-3-yl)piperidin-4-amine properties

An In-Depth Technical Guide to N-Methyl-1-(pyridazin-3-yl)piperidin-4-amine

Authored by: A Senior Application Scientist

Foreword

In the landscape of modern medicinal chemistry, the assembly of privileged scaffolds into novel molecular architectures is a cornerstone of drug discovery. The strategic combination of known pharmacophores can unlock new biological activities and provide chemical matter for challenging therapeutic targets. This guide focuses on N-Methyl-1-(pyridazin-3-yl)piperidin-4-amine, a compound that marries the bio-isosteric properties of the pyridazine ring with the versatile piperidine scaffold. While direct literature on this specific molecule is sparse, its constituent parts are well-documented in compounds with significant biological effects.

This document serves as a technical primer for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data to explain the causality behind experimental design and to synthesize information from related compounds to forecast potential applications. We will delve into its physicochemical properties, propose a robust synthetic route, and explore potential pharmacological pathways it may modulate, grounding our hypotheses in the established activities of its core moieties.

Molecular Profile and Physicochemical Properties

Understanding the fundamental physicochemical properties of a compound is critical for predicting its behavior in biological systems and for designing appropriate experimental protocols. N-Methyl-1-(pyridazin-3-yl)piperidin-4-amine is a small molecule featuring a tertiary amine, a secondary amine, and two heterocyclic rings.

The molecular formula is C₁₀H₁₆N₄, with a molecular weight of 192.26 g/mol .[1] Its structure consists of a piperidine ring substituted at the 1-position with a pyridazine ring and at the 4-position with a methylamino group.

Structural and Chemical Identifiers